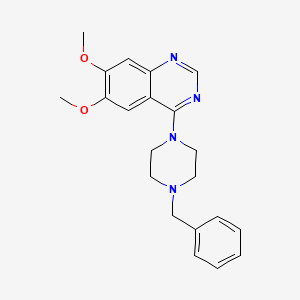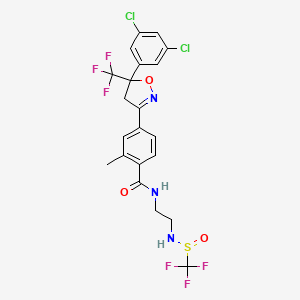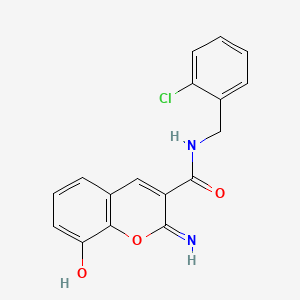
Cbr1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbr1-IN-5 is a compound known for its inhibitory effects on carbonyl reductase 1 (CBR1), an enzyme that plays a significant role in the reduction of carbonyl compounds. This enzyme is involved in various cellular processes, including carcinogenesis, apoptosis, signal transduction, and drug resistance .
Vorbereitungsmethoden
The preparation of Cbr1-IN-5 involves a series of synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) to achieve the desired formulation
Analyse Chemischer Reaktionen
Cbr1-IN-5 undergoes various chemical reactions, primarily focusing on its interaction with carbonyl compounds. The compound is involved in reduction reactions, where it inhibits the activity of CBR1, preventing the reduction of substrates such as quinones, prostaglandins, and xenobiotics . Common reagents used in these reactions include NADPH, which acts as a cofactor for the reduction process. The major products formed from these reactions are typically the non-reduced forms of the substrates, maintaining their carbonyl functional groups.
Wissenschaftliche Forschungsanwendungen
Cbr1-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of carbonyl reductase 1 and its effects on various substrates. In biology and medicine, this compound is utilized to investigate the role of CBR1 in cellular processes such as carcinogenesis, apoptosis, and drug resistance . It has shown potential in enhancing the efficacy of radiotherapy for head and neck squamous cell carcinoma by increasing the sensitivity of cancer cells to ionizing radiation . Additionally, this compound is used in the development of transgenic mice models to study the overexpression of CBR1 and its effects on protein expression patterns and myocardial contraction .
Wirkmechanismus
The mechanism of action of Cbr1-IN-5 involves the inhibition of carbonyl reductase 1. By binding to the active site of the enzyme, this compound prevents the reduction of carbonyl compounds, thereby maintaining their reactive forms. This inhibition leads to an accumulation of reactive oxygen species (ROS) and DNA damage in cancer cells, enhancing their sensitivity to radiotherapy . The molecular targets of this compound include the active site residues of CBR1, which are crucial for its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Cbr1-IN-5 can be compared with other inhibitors of carbonyl reductase 1, such as CBR3 inhibitors. While both CBR1 and CBR3 belong to the short-chain dehydrogenases/reductases family and share high sequence homology, they exhibit different substrate specificities and physiological roles . CBR3 has a narrower substrate specificity and acts on compounds such as orthoquinones and the anticancer drug oracin . The uniqueness of this compound lies in its specific inhibition of CBR1, making it a valuable tool for studying the enzyme’s role in various cellular processes and its potential therapeutic applications.
Similar Compounds
- CBR3 inhibitors
- Oracin
- Prostaglandin 9-keto reductase inhibitors
Eigenschaften
Molekularformel |
C17H13ClN2O3 |
|---|---|
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-6-2-1-4-11(13)9-20-17(22)12-8-10-5-3-7-14(21)15(10)23-16(12)19/h1-8,19,21H,9H2,(H,20,22) |
InChI-Schlüssel |
MTUVBFSMPMYPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


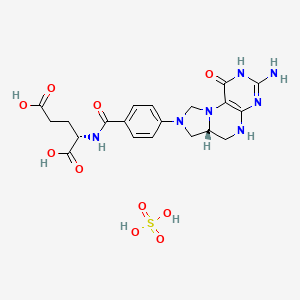
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
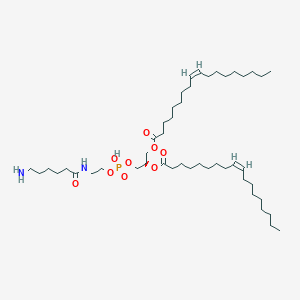
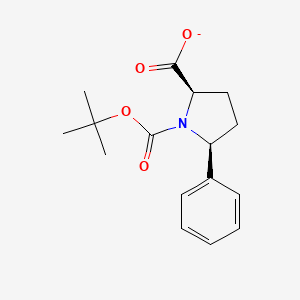



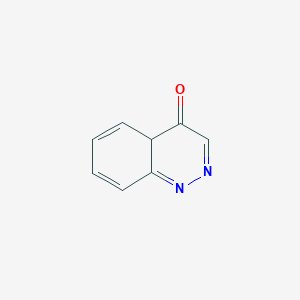
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
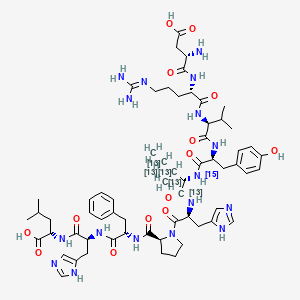
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
